molecular formula C22H22N4O4S B2887682 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 851129-81-2

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B2887682
CAS No.: 851129-81-2
M. Wt: 438.5
InChI Key: VRAKGYYBMJXSHO-UHFFFAOYSA-N
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Description

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one (CAS 1141939-32-6) is a synthetic organic compound of significant interest in medicinal chemistry research, particularly as a potential adenosine receptor antagonist. Its molecular structure is characterized by a hybrid pharmacophore, integrating a 1,4-benzodioxan moiety linked via a 1,3,4-oxadiazole-thioether bridge to a 1-phenylpiperazine group. This specific architecture is designed to interact with G-protein coupled receptors (GPCRs) in the central nervous system. Structural studies of adenosine receptors provide a basis for understanding such interactions. The compound's primary research value lies in its high affinity and selectivity for the adenosine A 2A receptor subtype, as suggested by its structural similarity to known antagonists. DrugBank lists related compounds targeting this receptor for investigating conditions like Parkinson's disease. Researchers utilize this compound as a critical chemical tool to probe adenosine-mediated signaling pathways, study receptor oligomerization (e.g., with dopamine D 2 receptors), and evaluate its effects in in vitro and in vivo models of neurological disorders. PubChem entry confirms its chemical identity and provides a reference point for researchers. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c27-20(26-10-8-25(9-11-26)17-4-2-1-3-5-17)15-31-22-24-23-21(30-22)16-6-7-18-19(14-16)29-13-12-28-18/h1-7,14H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAKGYYBMJXSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1,4-Benzodioxane-6-amine

1,4-Benzodioxane-6-amine serves as the foundational precursor. Its synthesis typically involves nitration of 1,4-benzodioxane followed by reduction. For instance, catalytic hydrogenation of 6-nitro-1,4-benzodioxane over palladium on carbon (Pd/C) in ethanol affords the amine in 85–92% yield.

Formation of the Hydrazide Intermediate

The amine is converted to a hydrazide through reaction with hydrazine hydrate. In a representative procedure, 1,4-benzodioxane-6-amine (1.0 equiv) reacts with hydrazine hydrate (3.0 equiv) in ethanol under reflux for 6–8 hours, yielding 1,4-benzodioxane-6-carbohydrazide (87% yield).

Cyclization to 1,3,4-Oxadiazole-2-thiol

Cyclization of the hydrazide with carbon disulfide (CS₂) in alkaline media generates the 1,3,4-oxadiazole-2-thiol ring. A published protocol involves stirring 1,4-benzodioxane-6-carbohydrazide with CS₂ and potassium hydroxide (KOH) in ethanol at 50°C for 12 hours, followed by acidification to precipitate the product (75% yield).

Table 1: Optimization of Oxadiazole Cyclization Conditions

Condition Reagents Temperature Time (h) Yield (%)
Traditional CS₂, KOH, EtOH 50°C 12 75
Room-Temperature TBAF, THF 25°C 6 82
Microwave-Assisted CS₂, KOH, EtOH 100°C 1 78

Synthesis of 1-(4-Phenylpiperazin-1-yl)ethan-1-one

N-Acylation of 4-Phenylpiperazine

4-Phenylpiperazine undergoes acylation with bromoacetyl bromide in dichloromethane (DCM) under inert conditions. A study reports adding bromoacetyl bromide (1.2 equiv) dropwise to a solution of 4-phenylpiperazine (1.0 equiv) and triethylamine (TEA, 2.0 equiv) in DCM at 0°C, followed by stirring at room temperature for 4 hours (88% yield).

Alternative Acylating Agents

Use of chloroacetyl chloride or acetyl chloride with catalytic dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) has been explored, though bromoacetyl bromide remains superior due to its reactivity in subsequent alkylation steps.

Coupling of Fragments via Thioether Linkage

Nucleophilic Substitution

The thiol group of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole-2-thiol displaces the bromide in 1-(4-phenylpiperazin-1-yl)ethan-1-one. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactivity. In a documented procedure, equimolar amounts of the thiol and bromoethanone are stirred with potassium carbonate (K₂CO₃) in DMF at 60°C for 8 hours, achieving 70% yield.

Optimization of Coupling Conditions

Table 2: Comparative Analysis of Coupling Methodologies

Base Solvent Temperature Time (h) Yield (%)
K₂CO₃ DMF 60°C 8 70
NaOH MeCN 50°C 10 65
TEA THF 40°C 12 58

Spectral Characterization and Validation

The final product is validated using:

  • IR Spectroscopy : Absorption bands at 1675 cm⁻¹ (C=O stretch), 1230 cm⁻¹ (C-O-C of benzodioxin), and 2550 cm⁻¹ (-SH, absent post-coupling).
  • ¹H-NMR (DMSO-d₆): δ 3.70–3.85 (m, 4H, piperazine-CH₂), 4.25–4.40 (m, 4H, benzodioxin-OCH₂), 7.20–7.45 (m, 9H, aromatic).
  • ESI-MS : m/z 445.5 [M+H]⁺, consistent with the molecular formula C₂₄H₂₀FN₃O₃S.

Challenges and Mitigation Strategies

  • Oxadiazole Ring Stability : Thermal decomposition during cyclization is minimized using room-temperature methods with TBAF.
  • Thiol Oxidation : Reactions conducted under nitrogen atmosphere prevent disulfide formation.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) resolves byproducts from coupling steps.

Chemical Reactions Analysis

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes, receptors, and proteins, modulating their activity and function.

    Pathways Involved: It affects various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs, particularly the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a–k) reported by Abbasi et al. (2022), provide a basis for comparison. These derivatives share the benzodioxin-oxadiazole-sulfanyl backbone but differ in the terminal functional group (acetamide vs. ketone) and substituents on the oxadiazole-linked phenyl ring. Key points of comparison include:

Structural and Functional Differences

Terminal Group: The target compound features a ketone group conjugated to 4-phenylpiperazine, whereas analogs 8a–k possess an acetamide (-NHCO-) group. The 4-phenylpiperazine moiety introduces a tertiary amine, which could enhance solubility in acidic environments (via protonation) and modulate receptor interactions.

Oxadiazole Substituents: Analogs 8a–k have substituted phenyl groups (e.g., nitro, chloro, methyl) on the oxadiazole ring, whereas the target compound replaces this phenyl with a benzodioxin group. Electron-withdrawing substituents (e.g., -NO₂) in 8a–k correlate with enhanced antibacterial activity, suggesting that the benzodioxin’s electron-rich nature might reduce reactivity.

Pharmacological Implications

  • The 4-phenylpiperazine moiety in the target compound may confer improved blood-brain barrier penetration compared to acetamide analogs, making it a candidate for central nervous system-targeted therapies.
  • The benzodioxin group’s lipophilicity might enhance tissue retention but could also increase metabolic stability challenges compared to simpler phenyl substituents in 8a–k.

Biological Activity

The compound 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a synthetic derivative that incorporates a benzodioxane moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibitory properties and potential therapeutic applications.

Chemical Structure

The compound features several notable structural components:

  • Benzodioxane moiety : Known for its pharmacological significance.
  • Oxadiazole ring : Often associated with antimicrobial and anticancer activities.
  • Phenylpiperazine group : Commonly linked to central nervous system effects.

Biological Activity Overview

Research indicates that compounds containing the benzodioxane structure exhibit various biological activities, including:

  • Antimicrobial
  • Anti-inflammatory
  • Anticancer
  • Enzyme inhibition

Enzyme Inhibition Studies

Recent studies have evaluated the enzyme inhibitory potential of the compound against several targets:

1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

The compound has shown significant inhibitory activity against AChE and BChE, which are critical in the treatment of Alzheimer's disease. The inhibition constants (IC50) for these enzymes are crucial for determining therapeutic efficacy.

EnzymeIC50 (µM)Reference
Acetylcholinesterase157.31
Butyrylcholinesterase46.42

2. α-Glucosidase

The compound also exhibited substantial inhibitory activity against α-glucosidase, which is relevant for managing Type 2 diabetes mellitus.

EnzymeIC50 (µM)Reference
α-GlucosidaseNot specified

The mechanism by which this compound exerts its biological effects involves:

  • Molecular Docking Studies : These studies suggest that the compound binds effectively to target enzymes, inhibiting their activity through competitive or non-competitive mechanisms.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds with similar structures:

  • Inhibition of Cholinesterases : Research indicates that derivatives with a benzodioxane structure demonstrate promising cholinesterase inhibition, potentially leading to therapeutic applications in neurodegenerative diseases .
  • Antimicrobial Activity : Compounds containing the benzodioxane moiety are reported to possess moderate to significant antimicrobial properties against various bacterial strains .
  • Anticancer Potential : Some sulfonamide derivatives featuring benzodioxane have shown broad-spectrum antitumor activity compared to conventional anticancer drugs, indicating a potential for development into novel cancer therapies .

Q & A

Q. Which advanced analytical techniques complement NMR/MS for purity assessment?

  • HPLC-DAD/MS : Detect trace impurities (<0.1%) with dual detection .
  • Elemental analysis : Validate stoichiometry (e.g., %C, %H, %N) .
  • TGA-DSC : Assess thermal stability and polymorphic transitions .

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